molecular formula C22H42N2O4S B1329619 N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid CAS No. 22823-50-3

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid

Cat. No.: B1329619
CAS No.: 22823-50-3
M. Wt: 430.6 g/mol
InChI Key: SKDIPRMGDVUUQO-ZLTKDMPESA-N
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Description

Historical Context and Compound Development

The development of compounds combining N-cyclohexylcyclohexanamine with protected amino acid derivatives represents a convergence of two significant advances in synthetic chemistry. N-cyclohexylcyclohexanamine, systematically known as dicyclohexylamine, emerged as an important secondary amine in the mid-20th century, finding applications across diverse chemical industries. The compound's synthesis through catalytic hydrogenation of aniline using ruthenium and palladium catalysts was established as a reliable method for producing this versatile amine, though the process initially yielded primarily cyclohexylamine with limited dicyclohexylamine formation. Enhanced synthetic approaches utilizing niobic acid and tantalic acid supports for the catalysts significantly improved the yield of the desired secondary amine product.

The historical significance of tert-butyloxycarbonyl protecting groups in amino acid chemistry traces back to revolutionary developments in peptide synthesis methodology. In 1932, Bergmann and Zervas introduced the benzyloxycarbonyl group as a groundbreaking amino protecting group, fundamentally transforming peptide synthesis by providing a urethane-type protection that could be removed through catalytic hydrogenation while maintaining the stability of peptide bonds. This innovation marked the beginning of modern peptide synthesis, enabling the successful assembly of polypeptides through stepwise chain extension. The subsequent development of the tert-butyloxycarbonyl group in the 1960s by Merrifield further advanced solid-phase peptide synthesis, establishing a protection strategy based on relative acidolysis where the amino-protecting group remained labile to moderate acid while side-chain protecting groups required stronger acidic conditions for removal.

The evolution of carbamate protecting groups represented a paradigm shift from earlier acyl-based protections, which presented significant challenges in selective removal without damaging the assembled peptide chains. The urethane linkage, functioning as a hybrid of ester and amide bonds, provided the chemical stability necessary for complex synthetic transformations while maintaining removability under controlled conditions. This historical development established the foundation for the sophisticated protecting group strategies employed in modern amino acid derivatives, including those incorporating methylsulfanyl substituents that require careful protection during synthetic manipulations.

Nomenclature and Chemical Classification

The systematic nomenclature of N-cyclohexylcyclohexanamine follows International Union of Pure and Applied Chemistry conventions, designating this compound as a secondary amine with the molecular formula C₁₂H₂₃N. The compound bears the Chemical Abstracts Service registry number 101-83-7 and maintains various synonymous designations including dodecahydrodiphenylamine, reflecting its structural relationship to diphenylamine through complete hydrogenation. The molecular weight of 181.3177 grams per mole positions this compound within the category of medium-molecular-weight organic amines.

The systematic name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid precisely describes the stereochemistry and functional group arrangement of the protected amino acid component. This nomenclature indicates the S-configuration at the α-carbon, the presence of a tert-butyloxycarbonyl protecting group attached to the amino function, and the methylsulfanyl substituent at the γ-position of the butanoic acid backbone. The compound represents a protected derivative of methionine, where the amino group bears a carbamate protection that prevents unwanted side reactions during synthetic transformations.

Chemical classification systems categorize N-cyclohexylcyclohexanamine as a secondary aliphatic amine, specifically within the cyclohexyl-substituted amine subfamily. The compound exhibits basic properties characteristic of secondary amines, with a reported pH of 11 in aqueous solution at 20°C, demonstrating its strong basic nature. The European Community assigns this compound the number 202-980-7, while various international classification systems recognize its status as a regulated chemical requiring specific handling protocols.

The protected amino acid component falls within the classification of N-protected α-amino acids, specifically as a carbamate-protected methionine derivative. This classification reflects both the amino acid backbone structure and the nature of the protecting group employed. The compound's classification as a protected amino acid intermediate positions it within the broader category of peptide synthesis building blocks, essential components in the assembly of complex peptide and protein structures.

Structural Relationship Between Component Molecules

The structural analysis of N-cyclohexylcyclohexanamine reveals a symmetric secondary amine architecture where two cyclohexyl rings are connected through a central nitrogen atom. The molecular geometry adopts a configuration that minimizes steric interactions between the cyclohexyl substituents, with each ring preferentially adopting chair conformations to achieve optimal stability. The compound exhibits a three-dimensional structure characterized by significant molecular volume due to the bulky cyclohexyl groups, which influences its physical properties including solubility patterns and reactivity profiles.

Spectroscopic analysis confirms the structural integrity of the cyclohexyl framework, with characteristic carbon-13 nuclear magnetic resonance signals indicating the presence of equivalent cyclohexyl environments. The compound's structural rigidity, imparted by the cyclohexyl rings, contributes to its chemical stability and influences its behavior in various chemical environments. The nitrogen center maintains a pyramidal geometry typical of secondary amines, with the lone pair of electrons positioned to participate in hydrogen bonding interactions and coordinate with various chemical species.

The (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid component exhibits a more complex structural arrangement characterized by multiple functional groups requiring careful conformational analysis. The α-amino acid backbone adopts the L-configuration, with the amino group protected by the bulky tert-butyloxycarbonyl group that extends away from the main chain to minimize steric interference. The carbamate linkage displays the characteristic planarity associated with partial double-bond character resulting from resonance between the nitrogen lone pair and the carbonyl group.

The methylsulfanyl substituent at the γ-position introduces additional conformational flexibility through rotation around the carbon-sulfur bond. This structural feature requires consideration of potential sulfur oxidation states and the influence of the electron-rich sulfur atom on neighboring functional groups. The carboxylic acid terminus provides the necessary functionality for peptide bond formation, while the protecting group strategy ensures selective reactivity control during synthetic manipulations.

Structural Component Molecular Formula Key Features Stereochemistry
N-cyclohexylcyclohexanamine C₁₂H₂₃N Secondary amine, cyclohexyl substituents Achiral
Protected amino acid C₁₀H₁₉NO₄S Carbamate protection, methylsulfanyl group (2S)-configuration
Combined entity C₂₂H₄₂N₂O₄S Salt or complex formation Mixed chirality

Significance in Organic and Analytical Chemistry

The significance of N-cyclohexylcyclohexanamine in organic chemistry extends beyond its role as a simple secondary amine, encompassing its function as a catalyst and reagent in various synthetic transformations. The compound serves as an effective catalyst for paint, varnish, and ink formulations, where its basic properties facilitate crosslinking reactions and polymerization processes. In rubber and plastics industries, N-cyclohexylcyclohexanamine functions as an antioxidant and vulcanization accelerator, contributing to the development of materials with enhanced durability and performance characteristics.

Analytical chemistry applications of N-cyclohexylcyclohexanamine include its utilization in colorimetric detection systems, particularly for the identification of explosive compounds such as trinitrotoluene. The compound's ability to form charge-transfer complexes with electron-deficient aromatic systems provides the basis for sensitive detection methods that exhibit high specificity and practical field applicability. This analytical application demonstrates the compound's versatility in addressing environmental monitoring challenges and forensic analysis requirements.

The protected amino acid component represents a critical advancement in peptide synthesis methodology, where the tert-butyloxycarbonyl protecting group strategy enables the controlled assembly of complex peptide sequences. The orthogonal protection scheme, utilizing base-labile amino protection and acid-labile side-chain protection, provides synthetic chemists with precise control over deprotection sequences during peptide construction. This strategic approach has revolutionized the synthesis of biologically active peptides and has enabled the preparation of proteins that were previously inaccessible through conventional methods.

Research applications of tert-butyloxycarbonyl-protected amino acids extend into the development of novel therapeutic agents and bioactive compounds. The mild deprotection conditions associated with the tert-butyloxycarbonyl group, typically involving treatment with trifluoroacetic acid, minimize the risk of side reactions that could compromise the integrity of sensitive functional groups. This characteristic has proven particularly valuable in the synthesis of peptides containing acid-sensitive residues such as tryptophan, where traditional protecting group strategies often resulted in undesirable modifications.

Contemporary research continues to explore the applications of compounds combining basic amines with protected amino acids in the development of advanced materials and pharmaceutical intermediates. The structural complexity of these entities provides opportunities for investigating novel intermolecular interactions and developing new synthetic methodologies. The combination of established chemical functionalities in unexpected arrangements often leads to the discovery of enhanced properties or entirely new applications, reinforcing the importance of systematic structural investigation in advancing chemical science.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H23N.C10H19NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDIPRMGDVUUQO-ZLTKDMPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885215
Record name L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
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Molecular Weight

430.6 g/mol
Source PubChem
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CAS No.

22823-50-3
Record name L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
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Record name L-Methionine, N-((1,1-dimethylethoxy)carbonyl)-, compd. with N-cyclohexylcyclohexanamine (1:1)
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Record name L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
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Record name L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
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Record name N-[(tert-butoxy)carbonyl]-L-methionine, compound with dicyclohexylamine (1:1)
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Preparation Methods

Reductive Amination of Cyclohexanone with Cyclohexylamine

  • The key intermediate, N-cyclohexylcyclohexanamine, is commonly synthesized via reductive amination . This involves the reaction of cyclohexanone with cyclohexylamine in the presence of a reducing agent such as hydrogen gas with a metal catalyst (e.g., palladium, platinum, or nickel) or chemical reductants like sodium borohydride.
  • The reaction proceeds by forming an imine intermediate between cyclohexanone and cyclohexylamine, which is then reduced to the secondary amine, N-cyclohexylcyclohexanamine.
  • This method offers high selectivity and yield, with minimal byproducts, making it suitable for both laboratory and industrial scale synthesis.

Alternative Methods for Cyclohexylamine Preparation (Precursor)

  • Cyclohexylamine, a precursor for N-cyclohexylcyclohexanamine, can be prepared by several methods:
  • Among these, hydrogenation of aniline and reductive amination of cyclohexanone are most industrially relevant due to efficiency and selectivity.

Synthesis of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid

  • This moiety is a derivative of a substituted butanoic acid, often synthesized via peptide coupling or carbamate formation techniques.
  • The (2S)-configuration indicates stereoselective synthesis or chiral resolution steps to ensure the correct enantiomer.
  • The (2-methylpropan-2-yl)oxycarbonylamino group is typically introduced via reaction with a suitable protecting group reagent such as tert-butyl chloroformate (Boc anhydride) to form a Boc-protected amino acid derivative.
  • The 4-methylsulfanyl substituent is introduced through thiol alkylation or substitution reactions on the butanoic acid backbone.
  • These steps require careful control of reaction conditions (temperature, solvent, pH) and purification (chromatography, recrystallization) to maintain stereochemical integrity and high purity.

Coupling of N-cyclohexylcyclohexanamine with the Substituted Butanoic Acid

  • The final compound is formed by coupling the amine group of N-cyclohexylcyclohexanamine with the carboxylic acid group of the substituted butanoic acid derivative.
  • This is typically achieved via amide bond formation using coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters.
  • The reaction is conducted under mild conditions to prevent racemization and side reactions.
  • Purification is performed by crystallization or chromatographic methods to isolate the target compound with high yield and purity.

Catalyst and Reaction Condition Optimization

  • For the hydrogenation and reductive amination steps, catalysts such as Pd/Al2O3-MgO/Al2O3 have been developed with high activity and long life, enabling efficient conversion at moderate temperatures (~180°C) and atmospheric pressure.
  • Catalyst preparation involves impregnation of palladium chloride on magnesium-aluminium spinel carriers, followed by activation under hydrogen at elevated temperatures (e.g., 300°C for 10 hours).
  • Reaction parameters such as temperature, pressure, feed rates, and catalyst composition are optimized to maximize selectivity for the desired amine and minimize byproducts like dicyclohexylamine.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Type Starting Materials Catalyst/Conditions Yield/Selectivity Notes
1 Cyclohexylamine synthesis Aniline or Cyclohexanone Pd, Ni, or Co catalysts; 150-200°C; H2 pressure High yield; selectivity >85% Hydrogenation or reductive amination
2 Reductive amination Cyclohexanone + Cyclohexylamine Pd or Pt catalyst; H2; mild temp High selectivity for N-cyclohexylcyclohexanamine Key intermediate formation
3 Boc protection and thiol substitution Amino acid derivatives Boc anhydride; alkylation reagents High stereochemical purity Protecting group strategy
4 Amide coupling N-cyclohexylcyclohexanamine + substituted butanoic acid Carbodiimide coupling agents; mild conditions High purity final product Avoid racemization

Research Findings and Industrial Relevance

  • The use of phenol as a raw material for cyclohexylamine synthesis via hydrogenation-amination with Pd/Al2O3-MgO catalysts offers a cost-effective and environmentally friendly alternative to aniline hydrogenation.
  • Reductive amination routes provide high selectivity and are scalable for industrial production of N-cyclohexylcyclohexanamine, a key intermediate in the target compound synthesis.
  • The stereoselective synthesis of the substituted butanoic acid moiety ensures the biological activity and efficacy of the final compound, which is critical in pharmaceutical applications.
  • Catalyst design and reaction optimization remain crucial for maximizing yield, minimizing impurities, and reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in methionine can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various acids or bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield methionine sulfoxide or methionine sulfone, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in cellular processes and protein synthesis.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group, allowing the compound to participate in various biochemical reactions without premature degradation. The cyclohexylcyclohexanamine component may interact with cellular membranes or proteins, influencing their function and activity .

Comparison with Similar Compounds

N-Cyclohexylcyclohexanamine

Structure and Properties: N-Cyclohexylcyclohexanamine (CAS 101-83-7), also known as dicyclohexylamine, is a secondary amine with two cyclohexyl groups bonded to a central nitrogen atom . It is a colorless to pale yellow liquid with a molecular formula of C₁₂H₂₃N and a molecular weight of 181.32 g/mol. Its boiling point is approximately 280°C, and it exhibits low water solubility due to its hydrophobic cyclohexyl substituents .

Applications :
This compound is utilized in organic synthesis as a catalyst or intermediate, particularly in the production of rubber chemicals and corrosion inhibitors. Its safety data sheet highlights handling precautions, including the need for proper ventilation and protective equipment due to its irritant properties .

(2S)-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]-4-Methylsulfanylbutanoic Acid

Structure and Properties: This compound is a tert-butoxycarbonyl (Boc)-protected amino acid derivative. The stereochemistry at the 2S position aligns with natural L-amino acids, making it suitable for peptide synthesis. Its molecular formula is C₁₀H₁₉NO₄S, with a molecular weight of 261.33 g/mol.

Applications: Boc-protected amino acids like this are critical in solid-phase peptide synthesis (SPPS). The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid). The methylsulfanyl group may mimic methionine’s side chain, influencing peptide stability or interactions .

N-Cyclohexylcyclohexanamine vs. Related Amines
Property N-Cyclohexylcyclohexanamine Cyclohexylamine (Primary Amine) N-Methylcyclohexylamine
CAS Number 101-83-7 108-91-8 762-56-9
Molecular Formula C₁₂H₂₃N C₆H₁₃N C₇H₁₅N
Boiling Point ~280°C 134–135°C 145–147°C
Water Solubility Low High Moderate
Basicity (pKb) ~3.5 ~3.3 ~3.8
Applications Catalysts, corrosion inhibitors Pharmaceuticals, agrochemicals Solvent, organic synthesis

Key Findings :

  • Steric Effects : The bulky cyclohexyl groups in N-cyclohexylcyclohexanamine reduce nucleophilicity compared to cyclohexylamine, limiting its use in reactions requiring high amine reactivity .
  • Solubility : Secondary amines like N-cyclohexylcyclohexanamine are less water-soluble than primary amines due to increased hydrophobicity .
(2S)-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]-4-Methylsulfanylbutanoic Acid vs. Other Amino Acid Derivatives
Property Target Compound Boc-Methionine Fmoc-Cysteine
Protecting Group Boc (acid-labile) Boc (acid-labile) Fmoc (base-labile)
Side Chain Methylsulfanyl (thioether) Methylsulfanyl (thioether) Thiol (-SH)
Oxidation Susceptibility Moderate (stable to mild oxidants) Moderate High (forms disulfides)
Deprotection Conditions Trifluoroacetic acid (TFA) TFA Piperidine
Applications SPPS, hydrophobic peptide motifs SPPS, methionine incorporation SPPS, disulfide bond formation

Key Findings :

  • Thioether Stability : The methylsulfanyl group in the target compound is less oxidation-prone than cysteine’s thiol, making it advantageous in oxidative environments .
  • Protecting Group Flexibility : Boc is preferred for acid-stable sequences, whereas Fmoc is used for base-sensitive applications .

Biological Activity

N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid, often referred to as a derivative of the amino acid serine, is a compound of significant interest in biochemical research and pharmaceutical development. This compound is utilized primarily in peptide synthesis due to its unique structural properties and biological activity.

Chemical Structure and Properties

The compound's IUPAC name is N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid. Its molecular formula is C15H27N1O5SC_{15}H_{27}N_{1}O_{5}S, and it has a molar mass of approximately 319.45 g/mol. The structure includes a cyclohexyl group, which contributes to its hydrophobic characteristics, and a tert-butyloxycarbonyl (Boc) protecting group, which is essential for peptide synthesis applications.

PropertyValue
IUPAC NameN-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid
Molecular FormulaC15H27N1O5SC_{15}H_{27}N_{1}O_{5}S
Molar Mass319.45 g/mol
CAS Number10342-01-5

The biological activity of N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid is primarily linked to its role in peptide synthesis. The compound acts as an amino acid building block, facilitating the formation of peptide bonds through coupling reactions. The Boc group allows for selective activation and deprotection during synthesis, enhancing the efficiency and specificity of peptide formation.

Applications in Drug Development

This compound has been explored for its potential in developing peptide-based therapeutics. Research indicates that peptides containing this amino acid derivative can exhibit enhanced stability and bioactivity compared to their unmodified counterparts. For example, studies have shown that peptides synthesized with this compound demonstrate improved binding affinity to target receptors, which is crucial for therapeutic efficacy.

Case Studies

  • Peptide Synthesis Efficiency : A study published in the Journal of Peptide Science demonstrated that incorporating N-cyclohexylcyclohexanamine into peptide sequences resulted in higher yields during solid-phase synthesis compared to traditional amino acids. The protected nature of the serine derivative allowed for more robust coupling reactions, reducing side products and increasing overall purity.
  • Therapeutic Potential : In a clinical study focusing on metabolic imaging agents, researchers utilized derivatives of this compound to create peptides that selectively bind to tumor markers. The results indicated that these peptides could be used effectively in diagnostic imaging, showcasing the compound's versatility beyond basic research applications .
  • Biological Studies : Another investigation highlighted the role of this compound in studying protein-protein interactions. By integrating it into model peptides, scientists were able to elucidate mechanisms underlying cellular signaling pathways, providing insights into disease mechanisms at a molecular level .

Q & A

Q. How do these compounds facilitate selective cysteine protection in peptide synthesis?

  • Methodological Answer : N-cyclohexylcyclohexanamine acts as a counterion in salts of cysteine derivatives, stabilizing the tert-butoxycarbonyl (Boc) protecting group on the amino acid. The (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid component provides a tert-butylthio (S-tBu) group for thiol protection, enabling orthogonal deprotection strategies. This allows sequential assembly of peptides with multiple cysteine residues. Use Boc deprotection with trifluoroacetic acid (TFA) and S-tBu deprotection via reducing agents (e.g., dithiothreitol) to achieve precise control .

Q. What analytical techniques are recommended for confirming the structural integrity of these compounds?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify stereochemistry and substituent positions (e.g., tert-butyl groups, cyclohexylamine protons).
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with theoretical values.
  • X-ray Crystallography : Resolve crystal structures for absolute configuration validation, particularly for the (2S)-stereocenter.
  • Chromatography : Use HPLC to assess purity and identity against reference standards .

Q. What safety protocols should be followed when handling these compounds?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile amines (e.g., cyclohexylamine).
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent oxidation of the thioether group.
  • Waste Disposal : Neutralize acidic/basic residues before disposal in accordance with institutional guidelines .

Advanced Research Questions

Q. How can synthesis yields of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid be optimized?

  • Methodological Answer :
  • Coupling Reagents : Use HOBt/DIC or PyBOP to minimize racemization during Boc-protection of the amino acid.
  • Solvent Selection : Perform reactions in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility and reactivity.
  • Temperature Control : Maintain 0–4°C during coupling steps to suppress side reactions (e.g., thioether oxidation).
  • Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC to isolate high-purity product .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

  • Methodological Answer :
  • Cross-Validation : Compare NMR chemical shifts with PubChem or NIST reference data for analogous compounds.
  • Isotopic Labeling : Use 15N^{15}N-labeled cyclohexylamine to resolve overlapping signals in complex mixtures.
  • Dynamic NMR : Apply variable-temperature 1H^1H-NMR to study conformational dynamics of the cyclohexyl group.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict spectra and identify misassignments .

Q. What strategies mitigate side reactions during peptide coupling with these compounds?

  • Methodological Answer :
  • Racemization Prevention : Use low temperatures (<10°C) and coupling agents like HATU to minimize epimerization at the (2S)-stereocenter.
  • Thiol Oxidation Control : Add antioxidants (e.g., TCEP) to reaction buffers to protect the methylsulfanyl group.
  • Incomplete Coupling Detection : Monitor reaction progress via LC-MS and extend reaction times if residual starting material persists.
  • Byproduct Removal : Optimize precipitation protocols (e.g., cold ether) to remove unreacted Boc-amino acids .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the stability of the tert-butylthio group?

  • Methodological Answer :
  • Contextual Factors : Assess reaction conditions (e.g., pH, presence of metal ions) that may accelerate thioether oxidation.
  • Comparative Studies : Replicate stability tests under controlled environments (e.g., O2_2-free vs. ambient atmosphere).
  • Alternative Protecting Groups : Benchmark against S-trityl or S-acetamidomethyl (Acm) groups for stability comparisons.
  • Mechanistic Studies : Use radical scavengers (e.g., BHT) to determine if oxidation proceeds via radical pathways .

Experimental Design Considerations

Q. What controls are essential when studying enzyme inhibition using peptides synthesized with these compounds?

  • Methodological Answer :
  • Negative Controls : Include peptides lacking the methylsulfanyl group to isolate the role of cysteine modification.
  • Positive Controls : Use commercially available Boc-protected cysteine derivatives to validate synthesis efficacy.
  • Enzyme Activity Assays : Measure kinetic parameters (Km_m, Vmax_{max}) with/without inhibitors to quantify inhibition potency.
  • Mass Spectrometry Confirmation : Verify disulfide bond formation or thiol adducts post-enzymatic treatment .

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